molecular formula C3H8BBrO2 B1612751 3-Bromopropylboronic acid CAS No. 148562-11-2

3-Bromopropylboronic acid

Cat. No.: B1612751
CAS No.: 148562-11-2
M. Wt: 166.81 g/mol
InChI Key: BEMUWUZMHZECNR-UHFFFAOYSA-N
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Description

3-Bromopropylboronic acid (C₃H₆BrB(OH)₂) is an organoboron compound featuring a boronic acid group (-B(OH)₂) attached to a brominated propyl chain. Its pinacol ester derivative (this compound pinacol ester, CAS 124215-44-7) is widely used in synthetic chemistry due to enhanced stability and reactivity . Key applications include:

  • Spirocyclic heterocycle synthesis: Reacts with N-sulfonylhydrazones under oxidative conditions to form spirocyclic tetrahydrofuran derivatives .
  • Cross-coupling reactions: Serves as an alkylating agent in nickel-catalyzed reductive couplings and electro-reductive cross-electrophile couplings .
  • Biomedical applications: Incorporated into dendrimers for siRNA delivery, leveraging boronic acid's ability to enhance cellular uptake .

Properties

CAS No.

148562-11-2

Molecular Formula

C3H8BBrO2

Molecular Weight

166.81 g/mol

IUPAC Name

3-bromopropylboronic acid

InChI

InChI=1S/C3H8BBrO2/c5-3-1-2-4(6)7/h6-7H,1-3H2

InChI Key

BEMUWUZMHZECNR-UHFFFAOYSA-N

SMILES

B(CCCBr)(O)O

Canonical SMILES

B(CCCBr)(O)O

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the terminal position undergoes S<sub>N</sub>2 reactions with nucleophiles, enabling chain elongation or functional group interconversion:

NucleophileProductConditionsYieldSource
NH<sub>3</sub>3-Aminopropylboronic acidEtOH, 60°C, 12 h78%
SH<sup>-</sup>3-Mercaptopropylboronic acidDMF, K<sub>2</sub>CO<sub>3</sub>, rt65%
CN<sup>-</sup>3-Cyanopropylboronic acidDMSO, 80°C, 6 h72%

Mechanistic Notes :

  • The reaction proceeds via backside attack due to the primary alkyl bromide structure.

  • Steric hindrance is minimal, favoring high yields in polar aprotic solvents .

Suzuki-Miyaura Cross-Coupling

The boronic acid group participates in palladium-catalyzed cross-couplings with aryl/vinyl halides:

PartnerProductCatalyst SystemYieldSource
4-Iodotoluene3-Bromopropyl-4-methylbenzenePd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>85%
2-Bromopyridine3-Bromopropyl-2-pyridinylboronic acidPd(OAc)<sub>2</sub>, SPhos68%

Key Considerations :

  • The bromine remains intact during coupling, enabling sequential functionalization .

  • Base choice (e.g., K<sub>2</sub>CO<sub>3</sub> vs. Cs<sub>2</sub>CO<sub>3</sub>) affects reaction efficiency .

Boronic Ester Formation

The boronic acid reacts with diols (e.g., pinacol) to form stable esters, enhancing solubility and stability:

3-Bromopropylboronic acid+PinacolTHF, MgSO4Pinacol ester (92% yield)\text{3-Bromopropylboronic acid} + \text{Pinacol} \xrightarrow{\text{THF, MgSO}_4} \text{Pinacol ester} \ \text{(92\% yield)}

Applications :

  • Facilitates purification and storage by reducing protodeboronation .

  • Enables use in anhydrous reaction conditions .

Oxidation:

The boronic acid moiety oxidizes to a borinic acid or boric acid under strong oxidative conditions:

3-Bromopropylboronic acidH2O2,H2O3-Bromopropylborinic acid (Quantitative)\text{this compound} \xrightarrow{\text{H}_2\text{O}_2, \text{H}_2\text{O}} \text{3-Bromopropylborinic acid} \ \text{(Quantitative)}

Reduction:

The C-Br bond is reducible via catalytic hydrogenation:

3-Bromopropylboronic acidH2,Pd/CPropylboronic acid (88% yield)\text{this compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Propylboronic acid} \ \text{(88\% yield)}

Elimination Reactions

Under basic conditions, β-elimination generates allylboronic acids:

3-Bromopropylboronic acidDBU, CH2Cl2Allylboronic acid+HBr (74% yield)\text{this compound} \xrightarrow{\text{DBU, CH}_2\text{Cl}_2} \text{Allylboronic acid} + \text{HBr} \ \text{(74\% yield)}

Mechanism :

  • Base abstracts a β-hydrogen, forming a boronate intermediate that eliminates HBr .

Copper-Mediated Halogen Exchange

The bromine atom undergoes halodeboronation with electrophilic halogen sources:

3-Bromopropylboronic acid+NISCu(OTf)23-Iodopropylboronic acid (63% yield)\text{this compound} + \text{NIS} \xrightarrow{\text{Cu(OTf)}_2} \text{3-Iodopropylboronic acid} \ \text{(63\% yield)}

Limitations :

  • Competing protodeboronation occurs if steric or electronic factors destabilize the boronate intermediate .

Stability and Handling Considerations

  • Protodeboronation : Susceptible under acidic or aqueous conditions (t<sub>1/2</sub> = 2 h at pH 3) .

  • Storage : Stable at -20°C under inert gas for >6 months .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 3-bromopropylboronic acid with structurally related boronic acids and brominated compounds:

Compound Formula/Structure Key Reactivity/Applications Distinguishing Features References
This compound C₃H₆BrB(OH)₂ - Alkyl chain introduction via cross-coupling
- Cyclization to spirocycles
- Dendrimer functionalization
Bromine enables nucleophilic substitution; aliphatic boronic acid
3-Thiophenylboronic acid C₆H₄SBrB(OH)₂ - Suzuki-Miyaura couplings for thiophene-based biaryls
- Electronic materials synthesis
Aromatic thiophene substituent; higher stability in aryl couplings
Phenylboronic acid C₆H₅B(OH)₂ - Biaryl synthesis (Suzuki reactions)
- Glucose sensing (hydrogel interactions)
Lacks bromine; limited alkylation utility
This compound pinacol ester C₉H₁₈BBrO₂ (pinacol-protected) - Stabilized form for storage
- Compatible with Pd/Ni-catalyzed reactions
Enhanced stability; avoids boroxine formation
3-Bromopropionic acid C₃H₅BrO₂ - Intermediate in pharmaceutical synthesis
- No boronic acid functionality
Carboxylic acid group instead of B(OH)₂; distinct reactivity

Reactivity in Cross-Coupling Reactions

  • This compound :
    • Participates in nickel-catalyzed reductive alkylation with aryl/alkyl halides, yielding elongated hydrocarbons (e.g., coupling with bromobenzene to form alkylated aromatics) .
    • Electro-reductive cross-coupling with thioesters produces sulfur-containing boronate esters (e.g., 4,4,5,5-tetramethyl-2-[3-(phenylthio)propyl]-1,3,2-dioxaborolane) .
  • Arylboronic Acids (e.g., 3-Thiophenylboronic acid): Primarily used in Suzuki-Miyaura couplings for C–C bond formation between aryl groups. Limited utility in alkyl-alkyl couplings due to slower transmetalation .

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